molecular formula C17H24N2O2 B1149864 M5-NITRODIENAMINE

M5-NITRODIENAMINE

Cat. No.: B1149864
M. Wt: 288 Da.
Attention: For research use only. Not for human or veterinary use.
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Description

M5-NitroDienamine, systematically named 5-Nitro-N-(1-phenylethyl)-2-pyridinamine (CAS: 64138-65-4), is a nitro-substituted pyridine derivative with a chiral phenylethylamine moiety. Its structure features a pyridine ring substituted with a nitro group at the 5-position and an N-(1-phenylethyl)amine group at the 2-position . The compound is also referred to as R-(+)-2-(α-Methylbenzylamino)-5-nitropyridine, highlighting its stereochemistry. Key identifiers include MDL numbers MFCD00060067 and MFCD00145247, which are critical for sourcing and analytical referencing.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288 Da.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

M5-NitroDienamine belongs to the broader class of nitroaromatic and heterocyclic amines. Below is a comparative analysis with structurally related compounds and nitro-containing analogs:

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Name Core Structure Functional Groups Key Applications/Properties References
This compound Pyridine Nitro, phenylethylamine Chiral synthesis, pharmaceutical R&D
Ranitidine Complex Nitroacetamide Furan, thioether Nitroacetamide, dimethylamino Ranitidine impurity, drug degradation
2,4,6-Trinitrotoluene (TNT) Toluene Three nitro groups Explosive, high thermal stability
m-Nitrotoluene Toluene Single nitro group Solvent, intermediate in dye synthesis
[1,2,4]Triazolo[4,3-b]pyridazine Triazolo-pyridazine Triazole, pyridazine Heterocyclic research, ligand design

Key Findings

Structural Divergence: this compound’s pyridine core distinguishes it from TNT and m-nitrotoluene (benzene derivatives). Unlike Ranitidine nitroacetamide (furan-based with a thioether), this compound lacks sulfur-containing groups, which may reduce its metabolic liability in pharmaceutical contexts .

However, its electron-withdrawing effect on the pyridine ring could stabilize the structure against decomposition compared to nitroaliphatics .

Analytical Behavior :

  • Nitroaromatics like TNT and m-nitrotoluene are routinely analyzed via EPA Method 8330 (HPLC-UV), which may also apply to this compound. However, its pyridine-amine structure could alter retention times or detection limits in chromatographic assays .

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